molecular formula C10H20ClNO4 B8008056 5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride

5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride

Cat. No.: B8008056
M. Wt: 253.72 g/mol
InChI Key: YIFPACFSZQWAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride is a chemical compound with the molecular formula C10H19NO4.ClH. It is a derivative of amino acid pentanedioic acid, featuring a tert-butyl group at the 5-position and a methyl group at the 1-position of the pentanedioic acid backbone. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from L-glutamic acid: L-glutamic acid can be protected with a tert-butyl group at the 5-position and a methyl group at the 1-position, followed by conversion to its corresponding hydrochloride salt.

  • Chemical modification: Direct chemical modification of pentanedioic acid derivatives can also be employed to introduce the tert-butyl and methyl groups.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection, activation, and purification to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the carboxylic acid groups to alcohols or other reduced forms.

  • Substitution: Substitution reactions can replace the tert-butyl or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction: Alcohols, amines, and other reduced forms.

  • Substitution: Halogenated derivatives, esters, and other substituted forms.

Scientific Research Applications

5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.

  • Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action may involve interactions with enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride is unique due to its specific structural features and chemical properties. Similar compounds include:

  • L-glutamic acid derivatives: Other amino acid derivatives with similar functional groups.

  • Pentanedioic acid derivatives: Compounds with similar carboxylic acid and amino groups.

  • Hydrochloride salts: Other hydrochloride salts of amino acids or carboxylic acids.

These compounds share some similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydron;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFPACFSZQWAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(C)(C)OC(=O)CCC(C(=O)OC)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].CC(C)(C)OC(=O)CCC(C(=O)OC)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.